molecular formula C16H16Cl2N2O4S2 B4403895 2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B4403895
M. Wt: 435.3 g/mol
InChI Key: UXZGNBRLGLRPRH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, morpholinylsulfonyl, and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Morpholin-4-ylsulfonyl Group: The morpholin-4-ylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with thiophen-2-ylmethyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The dichloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

2,4-Dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The morpholin-4-ylsulfonyl group is known to enhance the compound’s binding affinity to its targets, while the thiophen-2-ylmethyl group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoic acid: Similar structure but lacks the thiophen-2-ylmethyl group.

    2,4-Dichloro-5-morpholin-4-ylsulfonyl-N-methylbenzamide: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

2,4-Dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S2/c17-13-9-14(18)15(26(22,23)20-3-5-24-6-4-20)8-12(13)16(21)19-10-11-2-1-7-25-11/h1-2,7-9H,3-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZGNBRLGLRPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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